REACTION_CXSMILES
|
N(CCCCN=C=O)=C=O.N(CC(C)(C)CCCN=C=O)=C=O.N(CCCCCCCCCCN=C=O)=C=O.[CH2:40]1[CH:45]([CH2:46][CH:47]2[CH2:52][CH2:51][CH:50]([N:53]=[C:54]=[O:55])[CH2:49][CH2:48]2)[CH2:44][CH2:43][CH:42]([N:56]=[C:57]=[O:58])[CH2:41]1.C(CCN=C=O)CCCN=C=O.N(C1CC(C)(CN=C=O)CC(C)(C)C1)=C=O.[C:87]1([N:96]=[C:97]=[O:98])[CH:92]=[CH:91][C:90]([N:93]=[C:94]=[O:95])=[CH:89][CH:88]=1>>[CH:44]1[C:45]([CH2:46][C:47]2[CH:52]=[CH:51][C:50]([N:53]=[C:54]=[O:55])=[CH:49][CH:48]=2)=[CH:40][CH:41]=[C:42]([N:56]=[C:57]=[O:58])[CH:43]=1.[C:87]1([N:96]=[C:97]=[O:98])[CH:88]=[CH:89][C:90]([N:93]=[C:94]=[O:95])=[CH:91][CH:92]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCCN=C=O)CCN=C=O
|
Name
|
1,12-dodecane diisocyanate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
cyclobutane-1,3-diisocyanate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
cyclohexane-1,3
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
1,4-diisocyanate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N(=C=O)C1CC(CC(C1)(CN=C=O)C)(C)C
|
Name
|
diisocyanate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)N=C=O)N=C=O
|
Name
|
polyisocyanates
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
polyisocyanates
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N(=C=O)CCCCN=C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N(=C=O)CC(CCCN=C=O)(C)C
|
Name
|
2,2,4- and 2,4,4-trimethyl-1,6-diisocyanatohexane
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N(=C=O)CCCCCCCCCCN=C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1CC(CCC1CC2CCC(CC2)N=C=O)N=C=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C1=CC(=CC=C1CC2=CC=C(C=C2)N=C=O)N=C=O
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=C(C=C1)N=C=O)N=C=O
|
Name
|
|
Type
|
product
|
Smiles
|
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
N(CCCCN=C=O)=C=O.N(CC(C)(C)CCCN=C=O)=C=O.N(CCCCCCCCCCN=C=O)=C=O.[CH2:40]1[CH:45]([CH2:46][CH:47]2[CH2:52][CH2:51][CH:50]([N:53]=[C:54]=[O:55])[CH2:49][CH2:48]2)[CH2:44][CH2:43][CH:42]([N:56]=[C:57]=[O:58])[CH2:41]1.C(CCN=C=O)CCCN=C=O.N(C1CC(C)(CN=C=O)CC(C)(C)C1)=C=O.[C:87]1([N:96]=[C:97]=[O:98])[CH:92]=[CH:91][C:90]([N:93]=[C:94]=[O:95])=[CH:89][CH:88]=1>>[CH:44]1[C:45]([CH2:46][C:47]2[CH:52]=[CH:51][C:50]([N:53]=[C:54]=[O:55])=[CH:49][CH:48]=2)=[CH:40][CH:41]=[C:42]([N:56]=[C:57]=[O:58])[CH:43]=1.[C:87]1([N:96]=[C:97]=[O:98])[CH:88]=[CH:89][C:90]([N:93]=[C:94]=[O:95])=[CH:91][CH:92]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCCN=C=O)CCN=C=O
|
Name
|
1,12-dodecane diisocyanate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
cyclobutane-1,3-diisocyanate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
cyclohexane-1,3
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
1,4-diisocyanate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N(=C=O)C1CC(CC(C1)(CN=C=O)C)(C)C
|
Name
|
diisocyanate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)N=C=O)N=C=O
|
Name
|
polyisocyanates
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
polyisocyanates
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N(=C=O)CCCCN=C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N(=C=O)CC(CCCN=C=O)(C)C
|
Name
|
2,2,4- and 2,4,4-trimethyl-1,6-diisocyanatohexane
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N(=C=O)CCCCCCCCCCN=C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1CC(CCC1CC2CCC(CC2)N=C=O)N=C=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C1=CC(=CC=C1CC2=CC=C(C=C2)N=C=O)N=C=O
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=C(C=C1)N=C=O)N=C=O
|
Name
|
|
Type
|
product
|
Smiles
|
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |